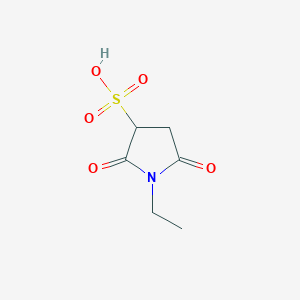
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H8ClN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethylamine under mild conditions. The reaction typically takes place in an ethanol or methanol solvent with the addition of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom at position 2 can be replaced by nucleophiles such as amines or thiols.
Condensation reactions: The aldehyde group at position 5 can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Condensation reactions: Reagents such as hydrazines or amines in the presence of a catalyst or under acidic conditions are typical.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Condensation reactions: Products include hydrazones or Schiff bases, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde.
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde:
Uniqueness
Its combination of a chloro group, ethylamino group, and aldehyde functionality makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H8ClN3O |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
2-chloro-4-(ethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H8ClN3O/c1-2-9-6-5(4-12)3-10-7(8)11-6/h3-4H,2H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
QTLRDHATDXPEPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC=C1C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)




![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)






![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

